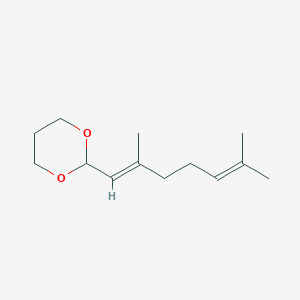
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that the anti-inflammatory and analgesic properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. Furthermore, it has been reported to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
The advantages of using 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide in lab experiments include its potent cytotoxic activity against cancer cells and its ability to inhibit inflammation. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. One potential area of study is the development of more efficient synthesis methods for this compound to increase its yield and reduce its cost. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of this compound may help overcome its limitations in lab experiments.
合成法
The synthesis of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide involves the reaction of 4-methoxybenzoyl chloride, 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, and hydroxylamine-O-sulfonic acid in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired product.
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-12-20(25(23-14)16-6-4-3-5-7-16)22-21(26)18-13-19(28-24-18)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLLXKIHHIMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-YL)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)
![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)






![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)
![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)